5-(4-Methoxybenzoyl)-2,3-dihydro-1-benzofuran
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Overview
Description
5-(4-Methoxybenzoyl)-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a methoxybenzoyl group attached to a dihydrobenzofuran ring. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxybenzoyl)-2,3-dihydro-1-benzofuran typically involves the reaction of 4-methoxybenzoyl chloride with 2,3-dihydro-1-benzofuran in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxybenzoyl)-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Alcohols and diols.
Substitution: Various substituted benzofurans.
Scientific Research Applications
5-(4-Methoxybenzoyl)-2,3-dihydro-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Methoxybenzoyl)-2,3-dihydro-1-benzofuran involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: Used in similar synthetic applications.
4-Methoxybenzoic acid: Shares the methoxybenzoyl group but differs in its overall structure and reactivity.
Uniqueness
5-(4-Methoxybenzoyl)-2,3-dihydro-1-benzofuran is unique due to its specific combination of the methoxybenzoyl group and the dihydrobenzofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-yl-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-14-5-2-11(3-6-14)16(17)13-4-7-15-12(10-13)8-9-19-15/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGLHGMUTWWVEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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